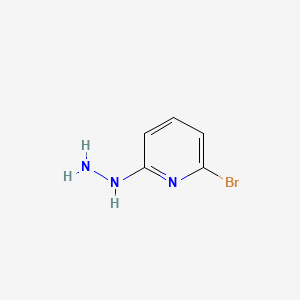

2-Bromo-6-hydrazinylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMFVUNERGGBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598652 | |

| Record name | 2-Bromo-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-71-8 | |

| Record name | 2-Bromo-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-hydrazinopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-6-hydrazinylpyridine from 2,6-dibromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-6-hydrazinylpyridine, a valuable intermediate in the development of novel pharmaceuticals, from the starting material 2,6-dibromopyridine. This document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflow.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors.[1] Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic hydrazine group, allows for diverse and selective chemical modifications, enabling the construction of complex molecular architectures. The synthesis from 2,6-dibromopyridine via nucleophilic aromatic substitution with hydrazine is a common and effective route.

Synthetic Pathway

The core reaction involves the displacement of one of the bromine atoms of 2,6-dibromopyridine by a hydrazine moiety. This is a nucleophilic aromatic substitution reaction, where hydrazine acts as the nucleophile. The reaction is typically carried out by heating 2,6-dibromopyridine with an excess of hydrazine hydrate, often in the presence of a solvent.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below. These methods vary in solvent, reaction temperature, and purification technique, offering flexibility based on available resources and desired outcomes.

Protocol A: Propanol as Solvent

This method utilizes 1-propanol as a solvent and a lower reaction temperature.

Procedure:

-

Combine 8.0 g (34 mmol) of 2,6-dibromopyridine, 15 ml (310 mmol) of hydrazine hydrate, and 2 ml of 1-propanol in a suitable reaction vessel.[2][3][4]

-

Heat the reaction mixture to 80°C for 12 hours.[2][3][4] During this time, the mixture may initially separate into two layers before homogenizing.[2][3]

-

After the reaction is complete, cool the mixture to 4°C overnight.[2][3]

-

The product, this compound, will precipitate as pale-yellow needles.[2][3]

-

Collect the solid product by filtration. The resulting crystals are reported to be suitable for X-ray diffraction studies.[2][3]

Protocol B: Ethanol as Solvent with Reflux

This protocol employs ethanol as the solvent and a higher reaction temperature under reflux conditions, followed by chromatographic purification.

Procedure:

-

Suspend 4.12 g (16.6 mmol) of 2,6-dibromopyridine in 40 mL of ethanol in a reaction flask.[5]

-

Add 10 mL of hydrazine hydrate (50-60% aqueous solution, 97.6 mmol) to the suspension.[5]

-

Heat the reaction mixture to reflux at 115°C for 18 hours.[5]

-

Upon completion, remove the solvent by distillation under reduced pressure.[5]

-

Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v).[5]

-

The final product is obtained as an off-white solid.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

| Parameter | Protocol A | Protocol B |

| Starting Material | 2,6-dibromopyridine | 2,6-dibromopyridine |

| Reagents | Hydrazine hydrate, 1-propanol | Hydrazine hydrate (50-60% aq.), Ethanol |

| Scale (2,6-dibromopyridine) | 8.0 g (34 mmol) | 4.12 g (16.6 mmol) |

| Reaction Temperature | 80°C | 115°C (Reflux) |

| Reaction Time | 12 hours | 18 hours |

| Purification Method | Crystallization | Silica Gel Column Chromatography |

| Product Form | Pale-yellow needles | Off-white solid |

| Yield | Not explicitly stated | 3.05 g (93%) |

| Analytical Data | - | ¹H-NMR (400 MHz, CDCl₃) δ: 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H)[5] |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2,6-dibromopyridine.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from 2,6-dibromopyridine is a robust and reproducible process. The choice between the two presented protocols may depend on the desired purity, yield, and available equipment. Protocol A offers a simpler purification method through crystallization, while Protocol B achieves a high reported yield with chromatographic purification. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this important chemical intermediate for their research and development endeavors.

References

A Technical Guide to the Physicochemical Properties of 2-Bromo-6-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-hydrazinylpyridine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.

Chemical Identity and Structure

This compound is a pyridine derivative characterized by the presence of a bromine atom at the 2-position and a hydrazinyl group at the 6-position. Its chemical structure is fundamental to its reactivity and potential as a precursor for more complex molecules.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | (6-Bromo-2-pyridyl)hydrazine, 2-Bromo-6-hydrazinopyridine |

| CAS Number | 26944-71-8[1] |

| Molecular Formula | C₅H₆BrN₃[1][2] |

| Molecular Weight | 188.03 g/mol [1][3] |

| Canonical SMILES | NC(C=CC(Br)=N1)=C1N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis and biological assays.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid. Appears as an off-white to pale yellow or light orange powder, crystals, or needles.[1][4][5] | ChemicalBook, TCI, Mossine et al. (2023) |

| Melting Point | 117-122 °C | Multiple sources[1][6][7] |

| Boiling Point | 330.2 °C at 760 mmHg (Predicted) | MySkinRecipes[7] |

| Solubility | Soluble in Methanol.[1] | TCI |

| pKa | Data not available in the searched literature. | |

| LogP | Data not available in the searched literature. |

Crystallographic Data

The crystalline structure of this compound has been characterized, revealing important details about its solid-state conformation and intermolecular interactions.

Table 3: Crystal Structure Information

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁[8] |

| Intermolecular Interactions | N-H···N hydrogen bonds, Br···Br halogen bonds, and π-π stacking interactions.[8] |

The crystal structure indicates the presence of two conformationally different molecules in the asymmetric unit.[8] These intermolecular forces play a significant role in the stability of the crystal lattice.[8]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes from 2,6-dibromopyridine have been reported.

Protocol 1: Synthesis in 1-Propanol

-

Reactants: 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 ml, 310 mmol), and 1-propanol (2 ml).[8]

-

Procedure:

-

Combine the reactants and heat the mixture at 80°C for 12 hours.[8]

-

The reaction mixture will initially separate into two layers and then homogenize.[8]

-

Cool the solution overnight at 4°C to allow for the crystallization of the product.[8]

-

The resulting pale-yellow needles can be collected for further analysis.[8]

-

Protocol 2: Synthesis in Ethanol

-

Reactants: 2,6-dibromopyridine (4.12 g, 16.6 mmol), hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution), and ethanol (40 mL).[5]

-

Procedure:

-

Suspend 2,6-dibromopyridine in ethanol.[5]

-

Add hydrazine hydrate to the suspension.[5]

-

Heat the reaction mixture to reflux at 115°C for 18 hours.[5]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]

-

Purify the resulting residue by silica gel column chromatography.[5]

-

Purification

-

Method: Silica gel column chromatography.[5]

-

Eluent: A mixture of ethyl acetate and n-heptane (60/40, v/v).[5]

-

Outcome: An off-white solid with a reported yield of 93%.[5]

Analytical Characterization

-

¹H-NMR (400 MHz, CDCl₃): δ: 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H).[5]

-

Purity Analysis: Purity can be determined by Gas Chromatography (GC) and the potassium iodate method.[1]

Reactivity and Potential Applications

This compound serves as a versatile intermediate in organic synthesis. The hydrazinyl group can undergo condensation reactions to form hydrazones, while the bromo substituent can participate in various cross-coupling reactions.

This compound has been identified as a potential precursor for pharmacologically active molecules, particularly as an inhibitor of bacterial virulence factors.[8] The broader class of 2-hydrazinylpyridines is being explored for a range of biological activities.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

-

Hazard Statements: Causes skin irritation.[1]

-

Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of water. Take off contaminated clothing and wash it before reuse.[1]

-

Storage: Store in a cool, dark, and dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration or freezing under an inert atmosphere.[1] Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.

References

- 1. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 26944-71-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound [myskinrecipes.com]

- 8. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-6-hydrazinylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-hydrazinylpyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and, most importantly, its application as a key intermediate in the development of pharmacologically active compounds. While the intrinsic biological activity of this compound is not extensively documented, its true value lies in its utility as a scaffold for generating diverse molecular libraries, particularly hydrazone derivatives with potent anticancer and kinase inhibitory activities. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key synthetic pathways to serve as a comprehensive resource for researchers in the field.

Chemical Identity and Properties

CAS Number: 26944-71-8[1]

Molecular Formula: C₅H₆BrN₃[1]

Molecular Weight: 188.03 g/mol [1]

Structure:

Synonyms: 2-Bromo-6-hydrazinopyridine, (6-Bromopyridin-2-yl)hydrazine[1]

Physical Properties:

| Property | Value | Reference |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 117-118 °C | --INVALID-LINK-- |

| Boiling Point | 330.2 °C at 760 mmHg | --INVALID-LINK-- |

| Storage | 2-8°C, light-proof, inert gas | --INVALID-LINK-- |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are crucial for its accessibility in research. Below are two established methods.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 2,6-dibromopyridine and hydrazine hydrate.

Experimental Protocol:

-

Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL).

-

Add hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution).

-

Heat the reaction mixture to reflux in a sand bath at 115°C for 18 hours.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v).

-

The product, 2-bromo-6-hydrazinopyridine, is obtained as an off-white solid (3.05 g, 93% yield).

Characterization Data: ¹H-NMR (400 MHz, CDCl₃) δ: 7.33 (t, 1H), 6.83 (d, 1H ), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H).

Protocol 2: Alternative Synthesis and Crystallization

This method also utilizes 2,6-dibromopyridine and hydrazine hydrate but with different solvent and temperature conditions, yielding crystalline material suitable for X-ray diffraction.

Experimental Protocol:

-

Combine 8.0 g (34 mmoles) of 2,6-dibromopyridine, 15 ml (310 mmoles) of hydrazine hydrate, and 2 ml of 1-propanol.

-

Heat the mixture at 80°C for 12 hours. The reaction mixture will initially separate into two layers and then homogenize.

-

After cooling overnight at 4°C, pale-yellow needles of the title compound will deposit.

Applications in Drug Discovery: A Precursor to Bioactive Hydrazones

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.[1] Its utility stems from the reactive hydrazine and bromo functional groups, which allow for selective derivatization to construct complex heterocyclic systems. A significant application is in the preparation of pyridopyrimidines and related scaffolds.

The hydrazone functional group (–CH=N-NH–), readily formed from the reaction of hydrazines with aldehydes or ketones, is present in many compounds with a wide range of pharmacological activities, including anticancer properties.

General Synthesis of 2-Pyridinylhydrazone Derivatives

The following workflow illustrates the synthesis of bioactive hydrazone derivatives from this compound. This pathway is a cornerstone for generating libraries of compounds for high-throughput screening in drug discovery programs.

References

Crystal Structure Analysis of 2-Bromo-6-hydrazinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Bromo-6-hydrazinylpyridine (C₅H₆BrN₃), a key precursor in the synthesis of potentially pharmacologically active compounds. This document outlines the crystallographic data, experimental methodologies, and intermolecular interactions, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two conformationally distinct molecules in the asymmetric unit.[1][2][3][4] Key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₅H₆BrN₃ |

| Formula Weight | 188.03 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8623 (4) |

| b (Å) | 10.3681 (7) |

| c (Å) | 22.0121 (15) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1338.85 (16) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.866 |

| Absorption Coefficient (mm⁻¹) | 6.54 |

| F(000) | 736 |

Molecular Structure and Conformation

The asymmetric unit of this compound contains two independent molecules, designated as (I1) and (I2).[1][3] A notable feature is the conformational difference between these two molecules. In molecule (I1), the hydrazine nitrogen atom is in a syn-disposition relative to the pyridine nitrogen atom, with a torsion angle of 5.4 (3)°.[1] Conversely, molecule (I2) exhibits an anti-conformation, with a corresponding torsion angle of 171.0 (2)°.[1] Both molecules are essentially planar.[1][3]

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking.[1][2][3] The hydrazinyl groups are involved in N—H⋯N hydrogen bonds, linking the molecules into chains.[1][2][3] A short Br⋯Br halogen bond with a distance of 3.6328 (7) Å is also observed.[1] Furthermore, π–π stacking interactions between the pyridine rings contribute to the overall stability of the crystal structure.[1][2][3]

Table of Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N2—H2A···N4 | 0.80 (3) | 2.36 (3) | 3.058 (3) | 146 (3) |

| N3—H3A···N6ⁱ | 0.85 (3) | 2.43 (3) | 3.212 (3) | 154 (3) |

| N3—H3A···N5ⁱⁱ | 0.85 (3) | 2.67 (3) | 3.149 (3) | 117 (3) |

| N3—H3B···N2ⁱⁱⁱ | 0.84 (4) | 2.74 (4) | 3.543 (3) | 161 (3) |

| N3—H3B···N6ⁱⁱ | 0.84 (4) | 2.69 (3) | 3.183 (3) | 119 (2) |

Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, -y, z+1/2; (iii) x-1/2, -y+1/2, -z+1

Experimental Protocols

Synthesis and Crystallization

This compound was prepared following an established synthetic route.[1][3][5]

Procedure:

-

A mixture of 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 ml, 310 mmol), and 1-propanol (2 ml) was heated at 80°C for 12 hours.[1][3][5]

-

The reaction mixture initially separated into two layers and then became homogeneous.[1][3][5]

-

Upon cooling overnight at 4°C, pale-yellow needles of the title compound suitable for X-ray diffraction studies were deposited.[1][3][5]

Another reported synthesis involves refluxing 2,6-dibromopyridine with hydrazine hydrate in ethanol.[6]

X-ray Data Collection and Structure Refinement

Data Collection:

-

A suitable single crystal was selected and mounted on a diffractometer.

-

Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

The crystal was kept at a constant temperature during data collection.

Structure Solution and Refinement:

-

The structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were located in a difference Fourier map and refined isotropically.[5]

-

The software used for data collection, cell refinement, data reduction, structure solution, and refinement included APEX3, SAINT, SHELXS, and SHELXL.[2]

Role in Drug Discovery

This compound serves as a valuable precursor for the synthesis of pharmacologically active compounds, particularly metal-binding hydrazones.[1][2][3] Hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The investigation of this molecule was prompted by a search for inhibitors of bacterial virulence factors.[1][2][3]

Visualizations

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

Caption: Logical workflow illustrating the role of this compound in drug discovery.

References

- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | 26944-71-8 [chemicalbook.com]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 2-Bromo-6-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of 2-Bromo-6-hydrazinylpyridine, a key precursor for pharmacologically active compounds. The document synthesizes crystallographic data, experimental protocols, and an examination of the biological relevance of its derivatives, particularly in the context of anticancer research. Through detailed data presentation and visualization, this guide serves as a critical resource for researchers in medicinal chemistry and drug development.

Molecular Geometry and Conformation

The definitive molecular structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.[1][2][3][4] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two conformationally non-equivalent molecules, (I1) and (I2), in the asymmetric unit.[1][2][3][4] Both molecules are essentially flat, a characteristic that facilitates various intermolecular interactions.[1][2][3][4]

Crystal Structure Data

The crystallographic parameters provide a precise definition of the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value [1] |

| Chemical Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9606 (3) |

| b (Å) | 13.9649 (9) |

| c (Å) | 23.0332 (14) |

| V (ų) | 1273.95 (15) |

| Z | 8 |

| Temperature (K) | 150 |

| Radiation Type | Cu Kα |

Conformational Analysis

A notable feature of the crystal structure is the presence of two distinct conformers, primarily differing in the orientation of the hydrazinyl group relative to the pyridine ring.

-

In conformer (I1) , the terminal nitrogen of the hydrazine group (N3) is in a syn-disposition with respect to the pyridine nitrogen (N1).[1]

-

In conformer (I2) , the hydrazinyl group adopts an anti-conformation relative to the pyridine nitrogen (N4).[1]

This conformational difference is quantitatively described by the torsion angles presented in the following tables.

Quantitative Geometric Data

The following tables summarize the key bond lengths, bond angles, and torsion angles for the two conformers of this compound, as determined from the crystallographic data.

Table 1: Selected Bond Lengths (Å)

| Bond | Conformer (I1) | Conformer (I2) |

| Br1-C1 | 1.893(2) | - |

| Br2-C6 | - | 1.896(2) |

| N1-C5 | 1.341(3) | - |

| N1-C1 | 1.334(3) | - |

| N2-C5 | 1.359(3) | - |

| N2-N3 | 1.407(3) | - |

| N4-C10 | 1.338(3) | - |

| N4-C6 | 1.342(3) | - |

| N5-C10 | 1.357(3) | - |

| N5-N6 | 1.408(3) | - |

| C1-C2 | 1.381(4) | - |

| C2-C3 | 1.384(4) | - |

| C3-C4 | 1.381(4) | - |

| C4-C5 | 1.390(3) | - |

| C6-C7 | 1.383(4) | - |

| C7-C8 | 1.383(4) | - |

| C8-C9 | 1.385(4) | - |

| C9-C10 | 1.390(3) | - |

Table 2: Selected Bond Angles (°)

| Angle | Conformer (I1) | Conformer (I2) |

| C5-N1-C1 | 117.8(2) | - |

| C5-N2-N3 | 118.0(2) | - |

| C10-N4-C6 | 117.7(2) | - |

| C10-N5-N6 | 118.3(2) | - |

| N1-C1-C2 | 123.6(2) | - |

| N1-C1-Br1 | 116.2(2) | - |

| C2-C1-Br1 | 120.2(2) | - |

| C1-C2-C3 | 118.6(2) | - |

| C4-C3-C2 | 118.5(2) | - |

| C3-C4-C5 | 119.3(2) | - |

| N1-C5-C4 | 122.2(2) | - |

| N1-C5-N2 | 118.1(2) | - |

| C4-C5-N2 | 119.7(2) | - |

| N4-C6-C7 | 123.5(2) | - |

| N4-C6-Br2 | 116.5(2) | - |

| C7-C6-Br2 | 120.0(2) | - |

| C6-C7-C8 | 118.6(2) | - |

| C7-C8-C9 | 118.6(2) | - |

| C8-C9-C10 | 119.3(2) | - |

| N4-C10-C9 | 122.3(2) | - |

| N4-C10-N5 | 118.0(2) | - |

| C9-C10-N5 | 119.7(2) | - |

Table 3: Selected Torsion Angles (°)

| Torsion Angle | Conformer (I1) | Conformer (I2) |

| N1-C5-N2-N3 | 5.4(3) | - |

| N4-C10-N5-N6 | 171.0(2) | - |

| H2A-N2-N3-H3A | 137(3) | - |

| H5-N5-N6-H6A | 121(3) | - |

Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular forces:

-

N—H⋯N Hydrogen Bonds: The hydrazinyl groups are involved in extensive hydrogen bonding, linking the molecules into chains.[1][4]

-

Br⋯Br Halogen Bonds: A short Br1⋯Br2 contact of 3.6328(7) Å is observed, which is indicative of a halogen bond.[1]

-

π–π Stacking: The planar pyridine rings engage in π–π stacking interactions, further contributing to the stability of the crystal lattice.[1][4]

Experimental Protocols

Synthesis and Crystallization of this compound

This protocol is adapted from the method reported by Mossine et al. (2023).[1][2]

Materials:

-

2,6-dibromopyridine (8.0 g, 34 mmol)

-

Hydrazine hydrate (15 ml, 310 mmol)

-

1-propanol (2 ml)

Procedure:

-

Combine 2,6-dibromopyridine, hydrazine hydrate, and 1-propanol in a suitable reaction vessel.

-

Heat the reaction mixture at 80°C for 12 hours. The mixture will initially separate into two layers and then homogenize.

-

After the reaction is complete, cool the mixture to room temperature and then store at 4°C overnight.

-

Pale-yellow needles of this compound will deposit from the solution.

-

Collect the crystals by filtration. The crystals are suitable for X-ray diffraction studies.

X-ray Crystallography

-

Data Collection: Data were collected on a Bruker APEXII area detector diffractometer using Cu Kα radiation.[1]

-

Structure Solution and Refinement: The structure was solved using SHELXS and refined with SHELXL.[1] The hydrazine hydrogen atoms were treated with a mix of independent and constrained refinement.[1]

Spectroscopic Characterization (General Procedures)

While specific experimental details for this compound are not fully detailed in the literature, the following are general protocols for compounds of this class.

-

¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

FT-IR Spectroscopy: Spectra are commonly obtained using the KBr disc technique on an FT-IR spectrophotometer. The data provides information on the characteristic vibrational frequencies of functional groups.

Biological Relevance and Signaling Pathways

This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems with significant pharmacological potential. Of particular interest are the γ-carboline derivatives, which have been investigated for their anticancer properties.

Synthesis of a γ-Carboline Derivative

This compound is a key starting material for the synthesis of γ-carboline scaffolds. The general synthetic route involves a condensation reaction followed by cyclization.

Inhibition of Cancer-Related Signaling Pathways

While the direct molecular target of the γ-carboline derivative from this compound is under investigation, the broader class of carboline alkaloids are known to modulate key signaling pathways implicated in cancer.

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[1] Some β-carboline derivatives have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector.[1] This action prevents the transcription of Wnt target genes that drive cell proliferation.

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. Certain β-carboline derivatives have been found to inhibit the TGF-β pathway by interfering with the phosphorylation of SMAD proteins, which are central to the signal transduction cascade.[2] This can lead to a reduction in tumor growth and metastasis.

Conclusion

This compound is a molecule of significant interest due to its well-defined molecular structure and its role as a precursor to pharmacologically active compounds. The detailed crystallographic analysis reveals a planar molecule with two distinct conformers in the solid state, stabilized by a network of intermolecular interactions. The synthetic accessibility of this compound allows for its use in the generation of diverse chemical scaffolds, such as γ-carbolines, which show promise as modulators of critical cancer-related signaling pathways. This guide provides a foundational understanding of the physicochemical properties of this compound and highlights the therapeutic potential of its derivatives, thereby offering valuable insights for the design and development of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2-Bromo-6-hydrazinylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for 2-Bromo-6-hydrazinylpyridine (CAS No: 26944-71-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While a complete spectroscopic dataset is not publicly available, this document compiles the existing ¹H NMR data and outlines the established synthetic protocol.

Molecular Structure and Properties

-

Molecular Formula: C₅H₆BrN₃

-

Molecular Weight: 188.03 g/mol

-

Appearance: Off-white to brown solid

Synthesis Protocol

An established method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine.

Experimental Protocol

A general procedure for the synthesis of 2-bromo-6-hydrazinopyridine is as follows:

-

Commercially available 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL).[1]

-

Hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution) is added to the suspension.[1]

-

The reaction mixture is heated to reflux at 115°C for 18 hours.[1]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]

-

The resulting residue is purified by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v) to yield 2-bromo-6-hydrazinopyridine as an off-white solid.[1]

In a similar reported synthesis, 8.0 g (34 mmol) of 2,6-dibromopyridine, 15 ml (310 mmol) of hydrazine hydrate, and 2 ml of 1-propanol were heated at 80°C for 12 hours. After cooling overnight at 4°C, the solution deposited pale-yellow needles of the title compound.[2]

Spectroscopic Data

Comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of synthesized compounds. The following sections detail the publicly available spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound has been reported in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | t | 1H | Pyridine H-4 |

| 6.83 | d | 1H | Pyridine H-3 or H-5 |

| 6.67 | d | 1H | Pyridine H-3 or H-5 |

| 6.00 | br s | 1H | NH |

| 3.00-3.33 | br s | 2H | NH₂ |

¹³C NMR, IR, and Mass Spectrometry Data

Despite extensive searches of scientific literature and chemical databases, publicly available quantitative data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound could not be located. Researchers working with this compound are advised to acquire this data for complete characterization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided synthetic protocol and ¹H NMR data are valuable for the initial stages of compound handling and characterization. Further analytical work is recommended to establish a complete spectroscopic profile of this molecule.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Bromo-6-hydrazinylpyridine, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited publicly available quantitative data, this guide also furnishes detailed experimental protocols for researchers to determine these critical physicochemical properties.

Core Physicochemical Properties

This compound presents as a pale-yellow to off-white solid. It is recognized for its utility as a precursor in the synthesis of more complex molecules, including Schiff bases and γ-carboline derivatives.[1] An understanding of its solubility and stability is paramount for its effective use in synthetic chemistry and drug development.

Solubility Profile

Qualitative solubility analysis indicates that this compound is soluble in several common organic solvents and slightly soluble in water. This information is crucial for selecting appropriate solvent systems for chemical reactions, purification, and formulation.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Ethanol | Soluble | [1][2] |

| Methanol | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Water | Slightly Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

Stability Profile

The stability of this compound is a critical factor for its storage and handling. In its solid state, the crystal structure reveals intermolecular forces that contribute to its stability.

Solid-State Stability:

X-ray diffraction studies have shown that in the crystalline state, molecules of this compound are linked by a network of N—H⋯N hydrogen bonds originating from the hydrazinyl group.[3] Additionally, the crystal structure is stabilized by Br⋯Br halogen bonds and π-stacking interactions between the pyridine rings.[3] These interactions create a stable molecular packing arrangement.[3]

Solution Stability:

Experimental Protocols

To empower researchers to generate quantitative solubility and stability data, this section provides detailed methodologies for key experiments.

Quantitative Solubility Determination

Two common methods for determining the solubility of a compound are the Kinetic and Thermodynamic Solubility Assays.

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of solid this compound (e.g., 1-2 mg) into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable filter (e.g., 0.45 µm).

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a microtiter plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

-

Precipitation Detection: Measure the amount of precipitated compound. This can be done using various techniques:

-

Turbidimetry/Nephelometry: Measure the light scattering caused by insoluble particles using a plate reader.

-

Filtration and UV/LC-MS Analysis: Filter the contents of the wells to remove any precipitate and then determine the concentration of the dissolved compound in the filtrate using UV spectroscopy or LC-MS.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The compound is subjected to stress conditions more severe than accelerated stability testing.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose the compound to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: Add an appropriate amount of hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis: Add an appropriate amount of sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60-80°C) for a defined period.

-

Oxidative Degradation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 80-100°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation pathways are identified.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Assay.

Caption: Workflow for Forced Degradation Studies.

Caption: Logical Flow of Physicochemical Characterization.

Conclusion

While quantitative data for the solubility and stability of this compound is not extensively documented, its qualitative properties and solid-state characteristics provide a foundational understanding for its use. The experimental protocols detailed in this guide offer a clear path for researchers to generate the specific, high-quality data necessary for advanced applications in drug discovery and development. The provided workflows serve as a visual aid to streamline these essential characterization processes.

References

2-Bromo-6-hydrazinylpyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 2-Bromo-6-hydrazinylpyridine has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. Its unique bifunctional nature, possessing both a reactive hydrazine moiety and a bromine atom amenable to various coupling reactions, allows for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of kinase inhibitors for oncology. We present a summary of quantitative biological data, detailed experimental protocols for the synthesis of derivatives and key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this promising area.

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in this endeavor, as they are integral to the structures of a vast number of clinically approved drugs. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.

This compound stands out as a key intermediate for accessing a variety of pyridazine-based derivatives. The hydrazine group serves as a nucleophile, readily reacting with carbonyl compounds to form hydrazones or cyclizing with 1,3-dicarbonyl compounds to yield pyridazinones. The bromo substituent, on the other hand, provides a handle for introducing molecular diversity through various cross-coupling reactions. This dual reactivity makes this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

This guide will delve into the synthetic utility of this compound, showcase its application in the generation of bioactive molecules, and provide practical experimental details to aid researchers in this field.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction starting from 2,6-dibromopyridine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dibromopyridine

-

Hydrazine hydrate (50-60% aqueous solution)

-

Ethanol

-

Ethyl acetate

-

n-Heptane

-

Silica gel for column chromatography

Procedure:

-

Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) in a round-bottom flask.

-

Add hydrazine hydrate (10 mL, approximately 97.6 mmol of a 50-60% aqueous solution).

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 18 hours.

-

After cooling to room temperature, remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (60:40, v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to afford this compound as an off-white solid (yields up to 93%).[1]

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the bromo and hydrazinyl functional groups on the pyridine ring makes this compound a powerful precursor for a variety of heterocyclic systems, most notably pyridazinones and hydrazones, many of which have demonstrated potent biological activity, particularly as kinase inhibitors.

Pyridazinone Derivatives as Kinase Inhibitors

Pyridazinones are a class of heterocyclic compounds that have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are crucial for tumor growth and survival. The synthesis of pyridazinone derivatives from this compound can be accomplished through condensation with a β-ketoester followed by intramolecular cyclization.

Caption: Synthetic workflow for pyridazinone derivatives.

Several pyridazinone-based compounds have been identified as potent inhibitors of kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 1 (JNK1), and Activin Receptor-Like Kinase 5 (ALK5).

Table 1: Biological Activity of Representative Pyridazinone-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |

| Diarylurea Pyridazinones | VEGFR-2 | 60.70 - 1800 | N/A (Enzymatic) | [2] |

| 3,6-Disubstituted Pyridazines | JNK1 | Downregulation | Ehrlich Ascites Carcinoma (in vivo) | [3] |

| 4,6-Disubstituted Pyridazines | ALK5 | 1.6 - 1.8 (µM) | N/A (Enzymatic) | [4] |

Hydrazone Derivatives with Diverse Biological Activities

The reaction of this compound with various aldehydes and ketones provides a straightforward route to a wide range of hydrazone derivatives. Hydrazones are a well-established class of bioactive compounds with activities including antimicrobial, anticonvulsant, and anticancer effects. The bromo substituent on the pyridine ring can be further modified to explore structure-activity relationships.

Caption: Synthetic workflow for hydrazone derivatives.

Key Signaling Pathways

The therapeutic potential of kinase inhibitors derived from this compound lies in their ability to modulate specific signaling pathways that are dysregulated in diseases like cancer.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve tumors of the nutrients and oxygen they need to proliferate.

Caption: Simplified VEGFR-2 signaling pathway.

JNK1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can regulate apoptosis, inflammation, and cell proliferation. In some cancers, the JNK pathway is aberrantly activated, promoting tumor survival.

Caption: Simplified JNK1 signaling pathway.

ALK5 (TGF-βRI) Signaling Pathway

Activin receptor-like kinase 5 (ALK5), the type I receptor for transforming growth factor-beta (TGF-β), plays a dual role in cancer. While it can be tumor-suppressive in early stages, it often promotes tumor progression, invasion, and metastasis in advanced cancers.

Caption: Simplified ALK5 (TGF-βRI) signaling pathway.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of novel compounds as kinase inhibitors requires robust and reliable in vitro assays. The following are generalized protocols for assessing the inhibitory activity against VEGFR-2, JNK1, and ALK5.

VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to quantify the inhibitory activity of a test compound against recombinant human VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test Compound (dissolved in DMSO)

-

Kinase-Glo® MAX Reagent

-

White 96-well assay plates

Procedure:

-

Prepare a 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

-

Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Add the master mixture to the wells of a 96-well plate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.

-

Add diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes.

-

Read the luminescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[5]

JNK1 Kinase Assay

This protocol outlines an ADP-Glo™ based assay to measure the inhibition of JNK1 activity.

Materials:

-

Recombinant Human JNK1

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP

-

Substrate (e.g., c-Jun peptide)

-

Test Compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

384-well low volume plates

Procedure:

-

Dilute the enzyme, substrate, ATP, and test compound in the Kinase Buffer.

-

In a 384-well plate, add the test compound or DMSO (for control).

-

Add the JNK1 enzyme.

-

Add the substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add Kinase Detection Reagent and incubate for 30 minutes.

-

Record the luminescence.

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

ALK5 (TGF-βRI) Kinase Assay

This protocol describes a luminescence-based assay for measuring the inhibition of ALK5 kinase activity.

Materials:

-

Recombinant Human TGFβR1 (ALK5)

-

5x Kinase Assay Buffer

-

ATP

-

TGFBR1 Peptide Substrate

-

Test Compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

White 96-well plates

Procedure:

-

Prepare a 1x Kinase Assay Buffer from the 5x stock.

-

Prepare serial dilutions of the test compound.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and TGFBR1 peptide substrate.

-

Add the master mix to the wells of a 96-well plate.

-

Add the test compound or control solution.

-

Initiate the reaction by adding diluted ALK5 enzyme.

-

Incubate at 30°C for 45 minutes.

-

Stop the reaction and measure ADP formation using the ADP-Glo™ Kinase Assay Kit reagents according to the manufacturer's instructions.

-

Read the luminescence and calculate the IC50 value.[6]

Conclusion and Future Directions

This compound has demonstrated its value as a versatile and strategic starting material in medicinal chemistry. Its application in the synthesis of pyridazinone and hydrazone derivatives has led to the discovery of compounds with potent biological activities, particularly as kinase inhibitors with potential for cancer therapy. The synthetic accessibility and the potential for diversification make this scaffold highly attractive for further exploration.

Future research in this area should focus on:

-

The synthesis of novel libraries of compounds derived from this compound for screening against a broader range of biological targets.

-

Structure-based drug design to optimize the potency and selectivity of existing lead compounds.

-

In-depth investigation of the mechanism of action of the most promising derivatives, including their effects on downstream signaling pathways and their efficacy in preclinical in vivo models.

-

Exploration of the potential of these compounds in other therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.

By leveraging the chemical tractability of this compound, the medicinal chemistry community is well-positioned to develop the next generation of innovative therapeutics.

References

The Versatile Precursor: A Technical Guide to 2-Bromo-6-hydrazinylpyridine in Heterocyclic Synthesis

For Immediate Release

[City, State] – [Date] – 2-Bromo-6-hydrazinylpyridine has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, offering a gateway to novel molecular architectures with significant potential in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile precursor, with a focus on its role in the construction of pyrazoles, triazoles, and pyridazines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic utility of this compound.

Synthesis and Properties of this compound

This compound, also known as (6-Bromopyridin-2-yl)hydrazine, is a readily accessible intermediate in organic synthesis. Its preparation is most commonly achieved through the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature, differing slightly in their reaction conditions and work-up procedures.

Method A: A mixture of 2,6-dibromopyridine (8.0 g, 34 mmol), hydrazine hydrate (15 mL, 310 mmol), and 1-propanol (2 mL) is heated at 80°C for 12 hours.[1] Upon cooling overnight at 4°C, pale-yellow needles of the product crystallize from the solution.

Method B: 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL), followed by the addition of a 50-60% aqueous solution of hydrazine hydrate (10 mL, 97.6 mmol). The reaction mixture is refluxed at 115°C for 18 hours. After removing the solvent under reduced pressure, the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-heptane, 60/40 v/v) to yield an off-white solid.[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃ | [3] |

| Molecular Weight | 188.03 g/mol | [2] |

| Appearance | Pale-yellow needles or off-white solid | [1][2] |

| Melting Point | Not specified | |

| ¹H-NMR (400 MHz, CDCl₃) | δ: 7.33 (t, 1H), 6.83 (d, 1H), 6.67 (d, 1H), 6.00 (br-s, 1H), 3.00-3.33 (br-s, 2H) | [2] |

| Yield | 93% (Method B) | [2] |

Synthesis of Heterocyclic Compounds from this compound

The presence of both a nucleophilic hydrazinyl group and a reactive bromo substituent makes this compound a versatile precursor for the synthesis of various fused and unfused heterocyclic systems.

Synthesis of Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[4][5][6] The hydrazinyl moiety of this compound can readily undergo cyclocondensation with β-dicarbonyl compounds to yield substituted pyrazoles.

General Reaction Scheme for Pyrazole Synthesis

Figure 1: General workflow for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of a Substituted Pyrazole (Hypothetical Example based on General Procedures)

While a specific literature procedure for the reaction of this compound with a 1,3-dicarbonyl compound was not found, a general protocol can be proposed based on established methods.[4][5][6]

To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone) is added. The reaction mixture is heated to reflux for a period of 2-6 hours. Progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the corresponding pyrazole derivative.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| This compound | Acetylacetone | 2-(6-Bromopyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Reflux in Ethanol | Data not available |

| This compound | Ethyl acetoacetate | 5-(6-Bromopyridin-2-yl)-3-methyl-1H-pyrazol-4(5H)-one | Reflux in Acetic Acid | Data not available |

Synthesis of Triazoles and Fused Triazolopyridines

The hydrazinyl group of this compound can also be utilized in the synthesis of triazole-containing compounds, including the medicinally important[7][8]triazolo[4,3-a]pyridine scaffold.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(6-bromo-[7][8]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carboxylate

A specific example involves the acylation of 5-bromo-2-hydrazinopyridine followed by cyclization. While the initial acylation step is not explicitly detailed with this compound, a subsequent cyclization to form the triazolopyridine ring system has been reported. A related synthesis involves adding 5-bromo-2-hydrazinopyridine (1.0 g, 5.3 mmol) to a reaction mixture which is then stirred for 1 hour. The reaction is diluted with water and stirred overnight. After making the solution basic with saturated sodium bicarbonate, the solid product is filtered, washed with water, and dried to give a white solid with a 75% yield.

| Reactant | Product | Yield |

| 5-Bromo-2-hydrazinopyridine (and acylating agent) | (S)-tert-Butyl 2-(6-bromo-[7][8]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carboxylate | 75% |

Reaction Scheme for Triazolopyridine Synthesis

Figure 2: Synthesis of triazolopyridines from acylated precursors.

Synthesis of Pyridazines

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound are of significant interest due to their diverse biological activities. Pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[7][9] Triazolopyridine scaffolds are present in molecules that act as inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), which are key targets in inflammatory diseases and cancer.

JAK-STAT Signaling Pathway Inhibition

Triazolopyridine-based molecules have been identified as potent and selective inhibitors of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating the biological effects of numerous cytokines involved in inflammation and immunity. Inhibition of JAK1 can therefore modulate the immune response, making it a valuable therapeutic strategy for autoimmune diseases such as rheumatoid arthritis.

Figure 3: Inhibition of the JAK-STAT signaling pathway.

Histone Deacetylase (HDAC) Inhibition

Certain heterocyclic compounds also exhibit inhibitory activity against HDACs. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In cancer, the overexpression of HDACs can lead to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis of cancer cells.

Figure 4: Mechanism of HDAC inhibition and gene expression.

Conclusion

This compound stands as a valuable and versatile precursor in the field of heterocyclic chemistry. Its straightforward synthesis and dual reactivity allow for the efficient construction of a variety of heterocyclic scaffolds, including pyrazoles, triazoles, and pyridazines. The demonstrated and potential biological activities of the resulting compounds, particularly as inhibitors of key signaling pathways implicated in disease, underscore the importance of this building block in modern drug discovery and development. Further exploration of the reaction scope of this compound is warranted to unlock its full potential in generating novel and potent therapeutic agents.

References

- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-hydrazinyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meddocsonline.org [meddocsonline.org]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 2-Bromo-6-hydrazinylpyridine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

2-Bromo-6-hydrazinylpyridine is a crucial heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate for synthesizing a wide range of pharmacologically active compounds, particularly kinase inhibitors and metal-binding hydrazones.[1][2] This protocol details a reliable method for the synthesis of this compound via nucleophilic aromatic substitution, starting from commercially available 2,6-dibromopyridine and hydrazine hydrate. The procedure is robust, providing the target compound in high yield and purity.

Introduction

Arylhydrazines are a class of compounds with significant applications in organic synthesis.[1] Their utility extends to the formation of various nitrogen-containing heterocycles, which are prevalent scaffolds in many therapeutic agents.[1] The title compound, this compound (C₅H₆BrN₃), contains both a reactive hydrazine moiety and a bromo group, allowing for sequential and selective derivatization. This dual functionality makes it an invaluable precursor for constructing complex molecular architectures in drug discovery programs.[1] The synthesis described herein involves the reaction of 2,6-dibromopyridine with hydrazine hydrate.[1][3][4][5]

Experimental Protocol

1. Materials and Equipment:

-

2,6-dibromopyridine (Reagent grade, ≥98%)

-

Hydrazine hydrate (50-60% aqueous solution)

-

Ethanol (Absolute) or 1-Propanol

-

Ethyl acetate (ACS grade)

-

n-Heptane (ACS grade)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or sand bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard glassware for filtration and purification

2. Safety Precautions:

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. [6][7][8] It may be fatal if absorbed through the skin and can cause severe burns.[7][9] Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]

-

Review the Safety Data Sheet (SDS) for all chemicals before starting the experiment.[8]

-

Ensure a safety shower and eyewash station are accessible.[7]

-

Avoid exposure to heat, flames, or sparks, as hydrazine can form explosive mixtures with air.[6]

3. Synthetic Procedure: [1][3][4]

-

Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.

-

To the flask, add 2,6-dibromopyridine (e.g., 4.12 g, 16.6 mmol) and ethanol (40 mL).[3] Stir the suspension.

-

Carefully add hydrazine hydrate (50-60% aq. solution, e.g., 10 mL, approx. 97.6 mmol) to the suspension.[3]

-

Heat the reaction mixture to reflux (approx. 80-115°C) using a heating mantle or sand bath.[1][3][4]

-

Allow the reaction to proceed under reflux for 12-18 hours.[1][3][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (ethanol) and excess hydrazine hydrate by distillation under reduced pressure using a rotary evaporator.[3]

-

The resulting residue can be purified by silica gel column chromatography using an appropriate eluent system, such as ethyl acetate/n-heptane (60/40, v/v), to yield the final product.[3]

-

Alternatively, after cooling the reaction mixture overnight at 4°C, the product may crystallize as pale-yellow needles, which can be collected by filtration.[1][4]

4. Characterization: The final product, this compound, should be characterized to confirm its identity and purity. The expected outcome is an off-white to pale-yellow solid.[1][3][4]

Data Summary

The following table summarizes representative quantitative data for the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 2,6-dibromopyridine | 4.12 g (16.6 mmol) | [3] |

| Hydrazine Hydrate (50-60%) | 10 mL (~97.6 mmol) | [3] |

| Product | ||

| Yield | 3.05 g (93%) | [3] |

| Appearance | Off-white to pale-yellow solid/needles | [1][3] |

| Melting Point | 117-118 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) | ||

| δ 7.33 (t, 1H) | Pyridine CH | [3] |

| δ 6.83 (d, 1H) | Pyridine CH | [3] |

| δ 6.67 (d, 1H) | Pyridine CH | [3] |

| δ 6.00 (br s, 1H) | NH | [3] |

| δ 3.00-3.33 (br s, 2H) | NH₂ | [3] |

Experimental Workflow Diagram

References

- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 26944-71-8 [chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. nexchem.co.uk [nexchem.co.uk]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. ehs.ufl.edu [ehs.ufl.edu]

- 9. lanxess.com [lanxess.com]

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 2-Bromo-6-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole derivatives utilizing 2-Bromo-6-hydrazinylpyridine as a key starting material. The protocols detailed herein are based on the well-established Knorr pyrazole synthesis, a robust and versatile method for the construction of the pyrazole ring system.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a pyrazole moiety is a common strategy in medicinal chemistry to develop novel therapeutic agents. This compound is a valuable bifunctional building block, enabling the synthesis of 2-(pyrazol-1-yl)-6-bromopyridine scaffolds. The bromine atom on the pyridine ring can be further functionalized through various cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery and development.

The primary synthetic route described is the cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[1][2][3][4][5]

Synthesis of the Starting Material: this compound

A reliable method for the preparation of this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine hydrate.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dibromopyridine

-

Hydrazine hydrate (50-60% aqueous solution)

-

1-Propanol or Ethanol

-

Ethyl acetate

-

n-Heptane

Procedure:

-

Suspend 2,6-dibromopyridine (e.g., 8.0 g, 34 mmol) in 1-propanol (e.g., 2 ml) or ethanol (e.g., 40 mL).[6][7]

-

Add hydrazine hydrate (e.g., 15 ml, 310 mmol) to the suspension.[6]

-

Heat the reaction mixture at 80°C for 12 hours or reflux at 115°C for 18 hours.[6][7]

-

Upon completion, allow the mixture to cool. For the propanol procedure, cooling overnight at 4°C may yield pale-yellow needles.[6]

-

If no crystals form, remove the solvent under reduced pressure.[7]

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (e.g., 60/40, v/v) as the eluent.[7]

-

The product, this compound, is typically obtained as an off-white or pale-yellow solid. A yield of approximately 93% has been reported for the ethanol-based procedure.[7]

General Synthesis of 2-Bromo-6-(pyrazol-1-yl)pyridine Derivatives

The Knorr pyrazole synthesis is a straightforward and efficient method for the cyclocondensation of this compound with various 1,3-dicarbonyl compounds to yield the corresponding 2-bromo-6-(pyrazol-1-yl)pyridine derivatives.[1][2][3][4] The reaction is typically carried out in a suitable solvent with an acid catalyst.

Experimental Workflow

References

Application Notes and Protocols: 2-Bromo-6-hydrazinylpyridine as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydrazinylpyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive hydrazine moiety and a bromine atom on the pyridine ring, allows for the construction of diverse molecular scaffolds. The hydrazine group serves as a nucleophile and is a precursor for the formation of hydrazones and various nitrogen-containing heterocycles. The bromine atom provides a handle for further functionalization, typically through cross-coupling reactions, enabling the exploration of broad chemical space in drug discovery programs. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of valuable pharmaceutical intermediates, including bioactive hydrazones and fused heterocyclic systems such as triazolopyridines and pyrazolopyridines, which are prominent cores in many kinase inhibitors.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 2,6-dibromopyridine. Two effective protocols are presented below.

Table 1: Synthesis of this compound from 2,6-dibromopyridine

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2,6-dibromopyridine | 2,6-dibromopyridine |

| Reagents | Hydrazine hydrate (50-60% aq. solution), Ethanol | Hydrazine hydrate, 1-Propanol |

| Reaction Temperature | 115 °C (Reflux) | 80 °C |

| Reaction Time | 18 hours | 12 hours |

| Work-up/Purification | Distillation under reduced pressure, Silica gel column chromatography | Cooling and crystallization |

| Yield | 93% | Not specified, but yields pale-yellow needles |

| Reference | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

-

Materials:

-

2,6-dibromopyridine

-

Hydrazine hydrate (50-60% aqueous solution)

-

Ethanol

-

Ethyl acetate

-

n-Heptane

-

Round-bottom flask with reflux condenser

-

Heating mantle/sand bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Suspend 2,6-dibromopyridine (4.12 g, 16.6 mmol) in ethanol (40 mL) in a round-bottom flask.

-

Add hydrazine hydrate (10 mL, ~97.6 mmol) to the suspension.

-

Heat the reaction mixture to reflux at 115 °C in a sand bath for 18 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v).

-

The product, this compound, is obtained as an off-white solid (3.05 g, 93% yield).

-